molecular formula C19H20N4O2 B2362555 (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone CAS No. 2034395-02-1

(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2362555
CAS No.: 2034395-02-1
M. Wt: 336.395
InChI Key: KNMMRDOASMFILX-UHFFFAOYSA-N
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Description

The compound (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone, also known as compound X, is a synthetic molecule that has garnered significant attention in the scientific community due to its potential applications in the field of drug discovery.

Scientific Research Applications

Compound X has been shown to have potential applications in the field of drug discovery. It has been identified as a potent inhibitor of a specific enzyme that is involved in the regulation of cell growth and proliferation. This enzyme has been implicated in the development of several types of cancer, making it an attractive target for drug development.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone X is its potency as an inhibitor of the target enzyme. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of this compound X is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone X. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the this compound. Another area of interest is the investigation of its potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound X and its effects on various biological processes.

Synthesis Methods

Compound X can be synthesized using a multi-step reaction sequence that involves the coupling of an indole derivative and a pyrrolidine derivative. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone X is a complex process that requires a high degree of expertise and specialized equipment.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-9-13(2)21-19(20-12)25-15-7-8-23(11-15)18(24)17-10-14-5-3-4-6-16(14)22-17/h3-6,9-10,15,22H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMMRDOASMFILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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